REACTION_CXSMILES
|
C[O:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[N:13]([CH3:17])[CH:14]=[CH:15][N:16]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br>>[OH:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[N:13]([CH3:17])[CH:14]=[CH:15][N:16]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1
|
Name
|
4-methoxy-2-(1-methylimidazol-2-yl)benzo(b)furan
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=2OC(=CC21)C=2N(C=CN2)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC=2OC(=CC21)C=2N(C=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |